molecular formula C13H13NO2 B13467395 7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one

7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one

Cat. No.: B13467395
M. Wt: 215.25 g/mol
InChI Key: AVHBHSYIZPOERE-UHFFFAOYSA-N
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Description

7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique tricyclic structure, which includes an oxazole ring fused with a nonane skeleton and a phenyl group. Its distinct molecular architecture makes it a valuable building block for the synthesis of complex molecular structures, including alkaloids, pharmaceutical agents, and synthetic analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one typically involves the condensation of a tropanone derivative with an arylidene derivative in the presence of an acid catalyst. This reaction results in the formation of a bicyclic oxazole ring and a phenyl group attached to the nonane skeleton. Another method involves the cleavage of the lactone ring in 7-phenylbicyclo[3.1.1]heptan-6,7-carbolactone by the action of ammonia and hydrazine, followed by oxidative cyclization of the resulting hydroxy amide and hydroxy hydrazide to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and advanced purification techniques like recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

    Substitution: The phenyl group and other substituents can be modified through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced heterocycles

Scientific Research Applications

7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has been utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex molecular structures, including alkaloids and synthetic analogs.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases and disorders.

    Industry: Used as a template for the construction of complex molecular structures in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of 7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one: A derivative with similar structural features but different functional groups.

    3-Azatricyclo[5.2.0.0(2,5)]nonan-4-one: Another tricyclic compound with a different arrangement of atoms and functional groups.

Uniqueness

7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one stands out due to its specific combination of an oxazole ring, a nonane skeleton, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

7-phenyl-3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one

InChI

InChI=1S/C13H13NO2/c15-11-14-8-12(10-4-2-1-3-5-10)6-13(14,7-12)9-16-11/h1-5H,6-9H2

InChI Key

AVHBHSYIZPOERE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC13COC(=O)N3C2)C4=CC=CC=C4

Origin of Product

United States

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